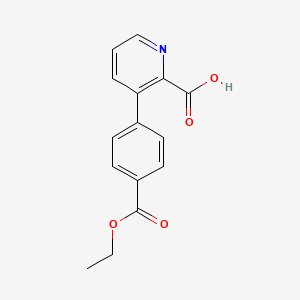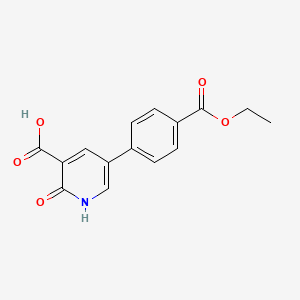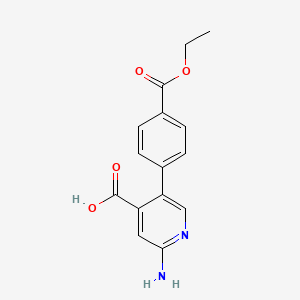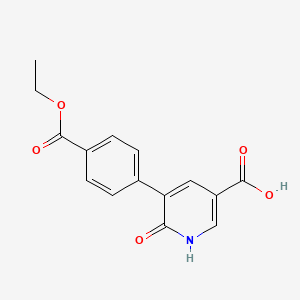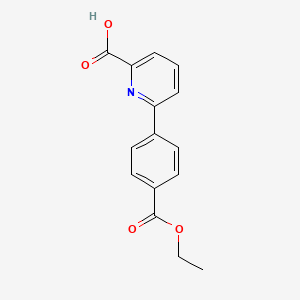
6-(4-Ethoxycarbonylphenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Ethoxycarbonylphenyl)picolinic acid is an organic compound belonging to the family of pyridinecarboxylic acids. It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Ethoxycarbonylphenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, halide, palladium catalyst, base (e.g., potassium carbonate)
Solvent: A mixture of water and an organic solvent (e.g., ethanol)
Temperature: Typically conducted at elevated temperatures (50-80°C)
Time: Reaction times can vary from a few hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: 6-(4-Ethoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the ethoxycarbonyl group to a carboxylic acid
Reduction: Reduction of the nitro group (if present) to an amine
Substitution: Halogenation of the aromatic ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2)
Major Products:
Oxidation: Formation of 6-(4-Carboxyphenyl)picolinic acid
Reduction: Formation of 6-(4-Aminophenyl)picolinic acid
Substitution: Formation of halogenated derivatives
科学研究应用
6-(4-Ethoxycarbonylphenyl)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex organic molecules.
作用机制
The mechanism of action of 6-(4-Ethoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions through its picolinic acid moiety, forming stable complexes. These complexes can then interact with biological molecules, potentially altering their function. The ethoxycarbonyl group may also play a role in modulating the compound’s solubility and bioavailability .
相似化合物的比较
Picolinic Acid: A simpler analog without the ethoxycarbonylphenyl group
Nicotinic Acid: An isomer with the carboxyl group at the 3-position
Isonicotinic Acid: An isomer with the carboxyl group at the 4-position
Comparison: 6-(4-Ethoxycarbonylphenyl)picolinic acid is unique due to the presence of the ethoxycarbonylphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other picolinic acid derivatives and enhances its versatility in various applications .
属性
IUPAC Name |
6-(4-ethoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)11-8-6-10(7-9-11)12-4-3-5-13(16-12)14(17)18/h3-9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAPDHQDDKYCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[3-(N-Ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392656.png)
![3-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392658.png)
![2-Amino-5-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6392674.png)
![5-[3-(N-ETHYLAMINOCARBONYL)PHENYL]-2-METHOXYNICOTINIC ACID](/img/structure/B6392687.png)
![2-Chloro-5-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6392697.png)

![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid](/img/structure/B6392715.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid](/img/structure/B6392720.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392723.png)
